molecular formula C8H7IO2 B1628625 3-Iodo-5-methylbenzoic acid CAS No. 52107-90-1

3-Iodo-5-methylbenzoic acid

Cat. No.: B1628625
CAS No.: 52107-90-1
M. Wt: 262.04 g/mol
InChI Key: FDSUTRCVLDJUCI-UHFFFAOYSA-N
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Description

3-Iodo-5-methylbenzoic acid is an organic compound with the molecular formula C8H7IO2 It is a derivative of benzoic acid, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine and methyl groups, respectively

Biochemical Analysis

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Iodo-5-methylbenzoic acid can be synthesized through several methods. One common approach involves the iodination of 5-methylbenzoic acid. The reaction typically uses iodine and an oxidizing agent such as sodium periodate in the presence of an acid catalyst. The reaction conditions often include a mixed acid solvent to facilitate the iodination process .

Industrial Production Methods: In industrial settings, the production of this compound may involve a more efficient process using microporous compounds like zeolites as catalysts. The reaction mixture includes iodine, an oxidizing agent, and acetic anhydride. The purification steps may involve sublimation, distillation, or crystallization to achieve high purity and yield .

Chemical Reactions Analysis

Types of Reactions: 3-Iodo-5-methylbenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.

    Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Major Products:

    Substitution Products: Depending on the nucleophile, various substituted benzoic acids can be formed.

    Oxidation Products: Higher oxidation state compounds like benzoic acid derivatives.

    Reduction Products: Alcohol derivatives of the original compound.

Scientific Research Applications

3-Iodo-5-methylbenzoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-iodo-5-methylbenzoic acid depends on its specific application. In organic synthesis, it acts as a precursor or intermediate, participating in various chemical reactions to form desired products. In biological systems, its mechanism of action would depend on the target molecules and pathways it interacts with, which could include enzyme inhibition or receptor binding .

Comparison with Similar Compounds

  • 3-Iodo-4-methylbenzoic acid
  • 5-Iodo-2-methylbenzoic acid
  • 2-Iodo-5-methylbenzoic acid

Comparison: 3-Iodo-5-methylbenzoic acid is unique due to the specific positions of the iodine and methyl groups on the benzene ring. This positioning affects its reactivity and the types of reactions it can undergo. For example, the presence of the iodine atom at the 3-position makes it more susceptible to nucleophilic substitution compared to its isomers .

Properties

IUPAC Name

3-iodo-5-methylbenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7IO2/c1-5-2-6(8(10)11)4-7(9)3-5/h2-4H,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDSUTRCVLDJUCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7IO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60598236
Record name 3-Iodo-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52107-90-1
Record name 3-Iodo-5-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52107-90-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-5-methylbenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60598236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-iodo-5-methylbenzoic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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